methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate
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Overview
Description
Methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate is a chemical compound with a complex structure that includes a carbamate group, a sulfonamide group, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-acetamidophenylsulfonyl chloride with 4-aminophenylcarbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the carbamate group can form covalent bonds with active site residues. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Acetamidophenyl)sulfamoyl]phenylacetamide
- 4-Acetamidophenyl N-(4-(ethoxycarbonyl)phenyl)carbamate
Uniqueness
Methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[(4-acetamidophenyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-11(20)17-12-3-5-14(6-4-12)19-25(22,23)15-9-7-13(8-10-15)18-16(21)24-2/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVPKKWNTHWXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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